molecular formula C12H12N2O B1202346 2-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-ONE CAS No. 59156-98-8

2-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-ONE

Cat. No.: B1202346
CAS No.: 59156-98-8
M. Wt: 200.24 g/mol
InChI Key: HBJBUERIDCPCHJ-UHFFFAOYSA-N
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Description

2-Methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one (CAS Registry Number: 59156-98-8), also known as Strychnocarpine, is a synthetic organic compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . It belongs to the prominent class of β-carboline alkaloids, characterized by a tricyclic pyrido[3,4-b]indole core structure that is partially saturated . This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its innate ability to interact with a diverse array of biological targets, making it a valuable template for drug discovery and pharmacological research . The core pyrido[3,4-b]indole structure is the foundation for a wide range of naturally occurring alkaloids and synthetic analogues with significant physiological activities . Researchers have developed novel pyrido[3,4-b]indole derivatives demonstrating potent, broad-spectrum anticancer activity against aggressive and difficult-to-treat cancer cell lines, including pancreatic, triple-negative breast, and metastatic colon cancers . The specific substitution pattern on the core, such as at the C1 and C6 positions, is critical for optimizing antiproliferative potency and is a key area of structure-activity relationship (SAR) studies . Furthermore, related β-carboline derivatives are actively investigated for other bioactivities, such as antimicrobial and antiviral properties, highlighting the versatility of this chemical scaffold . This product is provided for research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-14-7-6-9-8-4-2-3-5-10(8)13-11(9)12(14)15/h2-5,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJBUERIDCPCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1=O)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974581
Record name 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59156-98-8
Record name Strychnocarpine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059156988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a beta-carboline derivative with reagents such as 3-chloroperoxybenzoic acid in a solvent like chloroform and ethanol . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the indole or pyridine ring are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the β-carboline family, which includes harmane (C₁₃H₁₀N₂) and harmine (C₁₃H₁₂N₂O). Key comparisons are outlined below:

Property 2-Methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one Harmane MPTP Compound 7l ()
Molecular Formula C₁₂H₁₄N₂O (inferred from HMDB0029836) C₁₃H₁₀N₂ C₁₂H₁₅N C₃₅H₃₇N₄O₅
Key Substituents Methyl (C-2), ketone (C-1) No substituents Tetrahydropyridine backbone Methoxyphenyl, benzamidohexyl chains
Biological Activity Not directly studied Tremorogenic Neurotoxic (MPP+ metabolite) Synthetic derivative; activity unspecified
Synthetic Accessibility Not reported Natural product Lab-synthesized 70% yield via acetylsalicylic acid route
Neuroactive Potential Hypothesized (β-carboline backbone) Linked to essential tremor Induces Parkinsonism Unclear

Key Differences and Implications

Structural Variations :

  • Compared to harmane, the target compound features a saturated pyridine ring and a methyl-ketone substitution, which may reduce planar rigidity and alter receptor binding .
  • Unlike MPTP, which requires oxidation to MPP+ for neurotoxicity, the target compound lacks the 4-5 double bond critical for MPTP’s dopaminergic toxicity .

Biological Relevance :

  • Harmane’s association with essential tremor highlights the neuroactivity of β-carbolines, but the target compound’s specific effects remain uncharacterized .
  • MPTP’s selective nigrostriatal toxicity underscores the importance of structural specificity in neuroactive compounds, a factor yet to be explored for the target molecule .

Biological Activity

2-Methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that exhibits a range of biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, antiproliferative effects, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by a fused pyridine and indole ring system. Its molecular formula is C12H12N2OC_{12}H_{12}N_2O with a molecular weight of 186.253 g/mol. The structure contributes to its unique biochemical interactions and biological activities.

Inhibition of Protein Disulfide Isomerase (PDI)

One of the notable mechanisms by which 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one exerts its biological effects is through the inhibition of protein disulfide isomerase (PDI). PDI plays a critical role in protein folding and maintaining cellular redox homeostasis. Inhibiting this enzyme can disrupt cellular processes and promote apoptosis in cancer cells .

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer).
  • GI50 Values : The compound showed GI50 values ranging from 29 nM to 47 nM against these cell lines, indicating potent activity compared to standard treatments like erlotinib (GI50 = 33 nM) .

Case Studies

  • Antiproliferative Evaluation : A study evaluated several derivatives of pyrido[3,4-b]indol-1-one for their ability to inhibit cancer cell growth. Compounds with specific substitutions at the 5-position demonstrated enhanced activity against EGFR mutant types with IC50 values as low as 68 nM .
  • Molecular Docking Studies : Molecular docking studies revealed that the binding affinity of 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one to the active site of c-Met was significantly higher than that of other tested compounds. This suggests a targeted approach in inhibiting pathways associated with tumor growth and metastasis .

Comparative Analysis

CompoundGI50 Value (nM)Targeted Pathway
2-Methyl-1H,2H,3H,4H,9H-Pyrido[3,4-b]Indol-1-One29 - 47EGFR
Erlotinib33EGFR
Other Pyrido DerivativesUp to 68Various Kinases

Q & A

Q. Q1: What are the most efficient synthetic routes for 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of substituted indole precursors. For example, intermediates like 1-(1H-indole-3-carbonyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid () can undergo decarboxylation or reduction to form the target compound. Key steps include:

Cyclization: Acid- or base-catalyzed cyclization of indole derivatives under reflux (e.g., using toluene or DMF as solvents).

Purification: Column chromatography with gradients of ethyl acetate/hexane (yield: ~40–60% depending on substituent steric effects).

Optimization: Higher yields are achieved using microwave-assisted synthesis (reducing reaction time by 50%) .

Q. Q2: How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?

Methodological Answer:

  • NMR (1H/13C): Key peaks include aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm) ().
  • Mass Spectrometry (HRMS): Molecular ion at m/z 186.116 (C12H14N2) confirms molecular weight .
  • HPLC: Purity >95% validated using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. Q3: How do structural modifications (e.g., fluorination or carboxylation) at specific positions alter the compound’s bioactivity?

Methodological Answer: Comparative studies with analogs like 6-fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one () reveal:

Modification Impact on Bioactivity
Fluorine at C6 Enhances binding to cytochrome P450 enzymes (IC50 reduced by 30% vs. parent compound) .
Carboxylic acid at C1 Reduces membrane permeability but increases solubility (logP decreases from 2.1 to 0.8) .

Q. Q4: What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values in kinase assays)?

Methodological Answer:

Assay Standardization: Use uniform buffer conditions (e.g., 10 mM MgCl2, pH 7.4) to minimize variability.

Orthogonal Validation: Combine enzymatic assays with cellular models (e.g., HEK293T cells transfected with target kinases).

Metabolite Interference Testing: Verify if metabolites like 2-(1H-indol-3-yl)acetonitrile () inhibit off-target pathways .

Q. Q5: How can computational modeling predict the compound’s interaction with neurological targets (e.g., serotonin receptors)?

Methodological Answer:

Docking Studies: Use AutoDock Vina to model binding to 5-HT2A receptors (PDB ID: 6A93). The methyl group at C2 stabilizes hydrophobic interactions with Leu228 and Phe232.

MD Simulations: 100-ns simulations in GROMACS reveal stable hydrogen bonds between the ketone oxygen and Ser159 .

Mechanistic and Functional Studies

Q. Q6: What in vitro models are optimal for studying the compound’s role in apoptosis modulation?

Methodological Answer:

  • Cell Lines: Jurkat T-cells or SH-SY5Y neurons treated with 10–50 µM compound.
  • Biomarkers: Measure caspase-3 activation via Western blot ( notes its use in apoptosis-related studies).
  • Controls: Co-treatment with pan-caspase inhibitors (e.g., Z-VAD-FMK) to confirm specificity .

Q. Q7: How does the compound’s stability vary under physiological conditions, and what degradation products are observed?

Methodological Answer:

  • Stability Assay: Incubate in PBS (pH 7.4) at 37°C for 24 hours.
  • LC-MS Analysis: Major degradation product is 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (m/z 158.094), formed via keto group reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-ONE
Reactant of Route 2
Reactant of Route 2
2-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-ONE

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